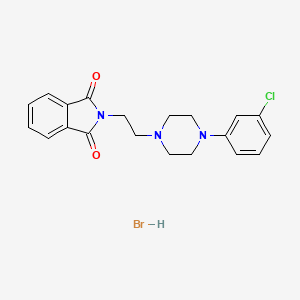![molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-ビフラン]-5-イルメチル)-3-(2-クロロフェニル)アクリルアミド CAS No. 2035006-80-3](/img/structure/B2437585.png)
(E)-N-([2,2'-ビフラン]-5-イルメチル)-3-(2-クロロフェニル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorophenyl group
科学的研究の応用
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
作用機序
Target of Action
The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.
Biochemical Pathways
Bifuran compounds are known to be involved in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a double Friedel–Crafts acylation reaction, where 2,2’-bifuran is used as the core.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the bifuran derivative.
Formation of the acrylamide linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the bifuran-chlorophenyl intermediate and an acrylamide derivative.
Industrial Production Methods
Industrial production of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters such as temperature, residence time, and reagent concentrations.
化学反応の分析
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The acrylamide linkage can be reduced to form the corresponding amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Bifuran-based diones.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.
2,2’-Biselenophene: Contains selenophene rings, offering different electronic properties.
2,2’-Bipyrrole: Features pyrrole rings, which can affect its reactivity and applications.
Uniqueness
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its combination of bifuran and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYXCBHSJGNMA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)





![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)


![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)
